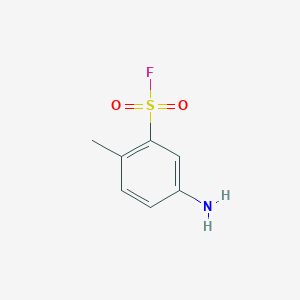

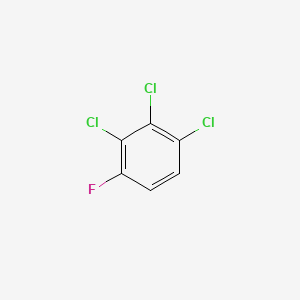

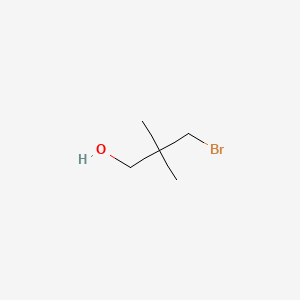

5-Amino-2-methylbenzene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2-methylbenzene-1-sulfonyl fluoride (5-AMBSF) is an organofluoride compound that is widely used in organic chemistry as a reagent for the synthesis of a variety of compounds. It is also known as 5-Amino-2-methylbenzene-1-sulfonyl chloride (5-AMBSCl) and is used in the synthesis of both small molecules and peptides. 5-AMBSF is a versatile reagent that can be used for a variety of transformations, including the synthesis of amines, carboxylic acids, and other organic compounds.

Applications De Recherche Scientifique

Inhibition of Bacterial Enzymes

5-Amino-2-methylbenzene-1-sulfonyl fluoride and its derivatives have been studied for their effectiveness as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's life cycle, and inhibition could lead to new antimycobacterial agents (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Polymer Synthesis

The sulfonyl fluoride group in aminobenzenesulfonyl fluorides, including this compound, allows for the synthesis of various polymers and copolymers containing sulfonic acid groups. This process can involve reactions with different acids and isocyanates to create substituted acrylamides or vinylureas, demonstrating the chemical's versatility in polymer chemistry (Hart & Timmerman, 1960).

Synthesis of Aliphatic Sulfonyl Fluorides

This compound is integral in the development of synthesis methods for aliphatic sulfonyl fluorides. These compounds are increasingly important in chemical biology and molecular pharmacology, highlighting the compound's role in expanding sulfonyl fluoride chemical libraries (Xu, Xu, Yang, Cao, & Liao, 2019).

Inhibitors for Diagnostic Tools

Derivatives of this compound, particularly benzolamide-like derivatives, show strong inhibitory effects on carbonic anhydrase isozymes. This property suggests potential use in PET (Positron Emission Tomography) for diagnosing various conditions (Supuran, Ilies, & Scozzafava, 1998).

Synthesis of Fluoro-Substituted Compounds

The compound assists in the fluoride-mediated nucleophilic substitution reactions for synthesizing fluoro-substituted compounds. This process is significant in creating diverse chemical structures with potential pharmaceutical applications (Shavnya, Sakya, Minich, Rast, Demello, & Jaynes, 2005).

Chemical Modification of Membranes

In the context of biological research, studies have utilized compounds like this compound to explore chemical modifications of cellular membranes, particularly in the context of anion and cation permeability. This research has implications for understanding cell physiology and pathology (Knauf & Rothstein, 1971).

Mécanisme D'action

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

5-amino-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNBKGKQPAGUFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299916 |

Source

|

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-06-7 |

Source

|

| Record name | NSC133677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)